Vitexolide D

Description

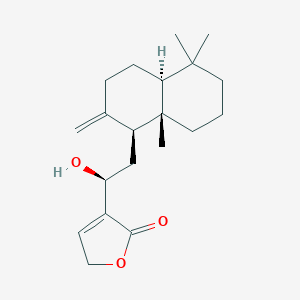

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNUJNWMFLYQTF-OGNFBWPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=CCOC3=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vitexolide D: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid, has emerged as a compound of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and initial biological evaluation of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside quantitative data on its cytotoxic and antibacterial effects. Furthermore, a proposed mechanism of action is discussed, including a hypothetical signaling pathway based on the known activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.

Discovery and Natural Source

This compound was first reported as a known compound isolated during a bioassay-guided purification of a dichloromethane extract from the leaves of Vitex vestita, a plant species found in Malaysia.[1][2] The research that led to its characterization was part of a broader screening of tropical plants for antibacterial agents.[1][2] Plants of the Vitex genus are known to be a rich source of diterpenoids, which exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [4] |

| Molecular Weight | 318.45 g/mol | [4] |

| Class | Labdane Diterpenoid | [1][2] |

| CAS Number | 1788090-69-6 | [4] |

| Appearance | Brown Powder | [4] |

| Purity | >98.5% (as commercially available) | [4] |

Experimental Protocols

Bioassay-Guided Isolation of this compound from Vitex vestita

The isolation of this compound was achieved through a multi-step bioassay-guided fractionation process. This method involves the sequential separation of a crude extract into fractions, with each fraction being tested for biological activity to guide further purification steps.

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Leaves of Vitex vestita are collected and air-dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are macerated with dichloromethane (DCM) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction. The resulting DCM extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation and Purification

-

Initial Fractionation: The crude DCM extract is subjected to vacuum liquid chromatography (VLC) over silica gel. A stepwise gradient of n-hexane and ethyl acetate is used as the mobile phase to separate the extract into several fractions of increasing polarity.

-

Bioassay: Each fraction is tested for its antibacterial and/or cytotoxic activity to identify the most active fractions.

-

Further Chromatographic Separation: The active fractions are further purified using a combination of column chromatography techniques. This typically involves repeated silica gel column chromatography with increasingly refined solvent gradients (e.g., n-hexane-ethyl acetate, DCM-methanol).

-

Final Purification: The final purification of this compound is often achieved by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental Workflow for Isolation of this compound

Caption: Bioassay-guided isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to piece together the overall structure.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

-

Data Interpretation: The HRMS data provides the accurate mass of the molecule, which is used to determine its elemental composition (molecular formula).

Biological Activity Assays

3.3.1. Antibacterial Activity Assay (Microdilution Method)

-

Bacterial Strains: A panel of Gram-positive bacterial strains are used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Assay Setup: The assay is performed in 96-well microtiter plates. Serial dilutions of this compound are prepared in a suitable broth medium in the wells.

-

Inoculation and Incubation: A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.3.2. Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cell lines are used.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Biological Activity and Quantitative Data

This compound has demonstrated moderate antibacterial activity against a panel of Gram-positive bacteria.[1][2] More significantly, it exhibits cytotoxic activities against cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| HCT-116 | Human Colorectal Carcinoma | 1 < IC₅₀ < 10 | [1] |

| MRC-5 | Human Fetal Lung Fibroblast | 1 < IC₅₀ < 10 | [1] |

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on the known activities of other labdane diterpenoids and its cytotoxic effects on cancer cells, a hypothetical mechanism can be proposed. Many natural product-derived cytotoxic agents exert their effects by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Labdane diterpenoids have been reported to interfere with the biochemical pathways of apoptosis and the cell cycle.[5] For cytotoxic compounds, common targets include the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer.[4][6][7]

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity in HCT-116 Cells

References

- 1. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 2. Antibacterial activity of labdane diterpenoids from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

An In-depth Technical Guide on the Isolation of Vitexolide D from Vitex vestita

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Vitexolide D, a labdane diterpenoid, from the plant Vitex vestita. The information is compiled from published scientific literature and is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Vitex vestita, a member of the Lamiaceae family, is a plant that has been a source of various bioactive secondary metabolites. Among these, the labdane diterpenoids have garnered significant interest due to their diverse biological activities. This compound is a known labdane diterpenoid that has been isolated from the leaves of Vitex vestita. Scientific investigations have revealed its potential as both an antibacterial and a cytotoxic agent.[1][2] This guide details the methodologies for its extraction, isolation, and characterization, and explores its potential mechanism of action.

Physicochemical Properties of this compound

While detailed physicochemical data from the primary literature is not fully available, based on its classification as a labdane diterpenoid, some general properties can be inferred. It is expected to be a crystalline or amorphous solid, soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO.[2]

Table 1: Reported Biological Activities of this compound

| Biological Activity | Cell Line/Strain | Reported Potency | Reference |

| Cytotoxicity | HCT-116 (Human Colon Carcinoma) | 1 < IC50s < 10 µM | [2] |

| Cytotoxicity | MRC5 (Human Fetal Lung Fibroblast) | 1 < IC50s < 10 µM | [2] |

| Antibacterial Activity | Panel of 46 Gram-positive strains | Moderate Activity | [1][2] |

Experimental Protocols

The isolation of this compound from Vitex vestita as described in the literature follows a bioassay-guided purification approach.[2] The general workflow is outlined below.

Plant Material Collection and Preparation

-

Plant Part: Leaves of Vitex vestita are collected.

-

Preparation: The collected leaves are air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Dichloromethane (CH₂Cl₂) is used as the extraction solvent.

-

Procedure: The powdered leaves are subjected to maceration with dichloromethane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds and requires further separation to isolate this compound. This is achieved through a multi-step chromatographic process.

-

Initial Fractionation: The crude dichloromethane extract is typically subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures) is used to separate the extract into several fractions.

-

Bioassay-Guided Isolation: Each fraction is tested for its biological activity (e.g., cytotoxicity against a cancer cell line like HCT-116). The most active fractions are then selected for further purification.

-

Fine Purification: The active fractions are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) and solvent systems. High-performance liquid chromatography (HPLC), particularly preparative or semi-preparative HPLC, is employed in the final stages to obtain the pure compound.

Structure Elucidation and Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight and elemental composition of the compound, which helps in confirming the molecular formula.

Experimental and Logical Workflow Diagram

Potential Signaling Pathway

The cytotoxic activity of many labdane diterpenoids against cancer cell lines is often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanism of action for this compound has not been elucidated, its structural similarity to other cytotoxic labdane diterpenoids suggests a potential involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.

The following diagram illustrates a plausible mechanism where a cytotoxic labdane diterpenoid like this compound might inhibit the NF-κB pathway, leading to apoptosis.

Conclusion

This compound, a labdane diterpenoid isolated from Vitex vestita, demonstrates notable antibacterial and cytotoxic activities. The isolation procedure, while standard for natural products, relies on a bioassay-guided approach to effectively purify the compound from a complex plant extract. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would be a crucial step in evaluating its potential for development as a therapeutic agent. This guide provides a foundational understanding for researchers aiming to work with this promising natural product.

References

An In-depth Technical Guide to Vitexolide D: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid isolated from the leaves of Vitex vestita, a plant species found in Malaysia.[1] This class of natural products has garnered significant interest in the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated notable cytotoxic effects against human cancer cell lines and moderate antibacterial activity. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, experimental methodologies, and a hypothesized signaling pathway for its cytotoxic action.

Physical and Chemical Properties

This compound is a white powder with a molecular formula of C₂₀H₃₀O₃, corresponding to a molecular weight of 318.45 g/mol .[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Detailed quantitative physical properties and spectral data are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [1] |

| Molecular Weight | 318.45 g/mol | [1] |

| Physical Description | Powder | [1] |

| Melting Point | Data not available | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | Vitex vestita | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants are not publicly available in the reviewed literature. The structure was confirmed by 1D and 2D NMR analyses.[1] |

| ¹³C NMR | Specific chemical shifts are not publicly available in the reviewed literature. The structure was confirmed by 1D and 2D NMR analyses.[1] |

| HRMS | The exact m/z value is not publicly available in the reviewed literature. The molecular formula was confirmed by HRMS experiments.[1] |

| Infrared (IR) | Characteristic absorption bands are not publicly available in the reviewed literature. |

Note: Detailed spectral data for this compound is reported in the primary literature by Corlay et al. (2015) in the Journal of Natural Products, but was not accessible through the conducted searches.

Experimental Protocols

Isolation of this compound from Vitex vestita

The isolation of this compound was achieved through a bioassay-guided purification of the dichloromethane extract of the leaves of Vitex vestita.[1] While the specific details of the chromatographic separations are not available in the reviewed literature, a general workflow for such a process is outlined below.

References

Vitexolide D: A Technical Overview of its Molecular Properties and Biological Activities

For Immediate Release

Wuhan, China - Vitexolide D, a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita, has garnered attention within the scientific community for its notable biological activities. This technical guide provides an in-depth overview of its molecular characteristics, experimental protocols for evaluating its bioactivity, and an exploration of its potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is characterized by the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol .[1][2] This compound belongs to the diterpenoid class of natural products, which are known for their diverse chemical structures and biological functions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [1][2] |

| Molecular Weight | 318.45 g/mol | [1][2] |

| Class | Labdane Diterpenoid | [3] |

| Source | Vitex vestita | [1] |

Biological Activity: Antibacterial and Cytotoxic Effects

This compound has demonstrated moderate antibacterial activity, primarily against Gram-positive bacteria.[4] Furthermore, it has exhibited cytotoxic activities against the HCT-116 human colon cancer cell line and the MRC-5 human fetal lung fibroblast cell line.[1]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Vitex vestita is typically achieved through a bioassay-guided purification process. A general workflow for this process is outlined below:

The initial step involves the extraction of dried and ground leaves of Vitex vestita with a solvent such as dichloromethane. This crude extract then undergoes bioassay-guided purification, often employing various chromatographic techniques to isolate the active compounds. The structure of the isolated this compound is then elucidated using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Antibacterial Activity Assay

The antibacterial activity of this compound is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

In this protocol, various concentrations of this compound are prepared through serial dilution in a suitable broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test bacteria. Following an incubation period, typically 24 hours at 37°C, the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cell lines such as HCT-116 and MRC-5 can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. Cells are seeded in a 96-well plate and, after attachment, are treated with varying concentrations of this compound. Following the incubation period, MTT solution is added, and after a further incubation, the formazan crystals are solubilized with a solvent like DMSO. The absorbance is then measured spectrophotometrically, with a decrease in absorbance indicating reduced cell viability.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of other labdane-type diterpenoids suggest potential mechanisms.

Cytotoxicity and Apoptosis

The cytotoxic effects of many labdane diterpenoids are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] It is plausible that this compound exerts its anticancer effects through similar mechanisms. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executive enzymes of apoptosis.

Antibacterial Mechanism

The antibacterial mechanism of labdane diterpenoids is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential cellular processes. Some labdane diterpenoids have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[1] Further research is required to determine if this compound shares these mechanisms of action.

Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications, particularly in the fields of oncology and infectious diseases. Further studies to optimize its structure for enhanced potency and selectivity are also warranted.

References

- 1. Labdane Diterpenoids from Salvia tingitana Etl. Synergize with Clindamycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Labdane-type diterpenes as new cell cycle inhibitors and apoptosis inducers from Vitex trifolia L [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Labdane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of natural products with over 7,000 known members.[1] They are characterized by a bicyclic decalin core structure, often further modified to generate a wide array of skeletons such as abietane, pimarane, and kaurane.[2] These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for drug discovery and development. This guide provides a comprehensive overview of the biosynthesis of labdane diterpenoids, focusing on the core enzymatic reactions, key intermediates, regulatory mechanisms, and experimental methodologies used to study this fascinating pathway.

Core Biosynthesis Pathway

The biosynthesis of labdane diterpenoids can be conceptually divided into three main stages: the formation of the universal C20 precursor, the cyclization to form the characteristic labdane skeleton, and the subsequent modification of this skeleton to generate structural diversity.

Precursor Formation: Geranylgeranyl Diphosphate (GGPP)

The journey begins with the universal C5 building blocks of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP are sequentially added to one molecule of DMAPP to yield the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[3]

Skeleton Formation: The Role of Diterpene Synthases (diTPSs)

The formation of the bicyclic labdane core from the linear GGPP is the defining step in this biosynthetic pathway and is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). These enzymes are broadly categorized into two classes based on their reaction mechanisms.

-

Class II Diterpene Synthases (diTPSs): These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism. The active site of Class II diTPSs contains a characteristic DxDD motif that facilitates the protonation of the terminal double bond of GGPP, leading to a series of carbocation-mediated cyclizations to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[1] The stereochemistry of the resulting CPP can vary, leading to different downstream products. Common isomers include normal-CPP, ent-CPP, and syn-CPP.[4]

-

Class I Diterpene Synthases (diTPSs): These enzymes utilize a metal-dependent ionization of the diphosphate group from the substrate to generate a carbocation, which then undergoes further cyclization and rearrangement reactions. In the biosynthesis of many labdane-related diterpenoids, Class I diTPSs act on the CPP intermediate produced by Class II diTPSs to generate the final diterpene skeleton. These enzymes are often referred to as kaurene synthase-like (KSL) enzymes.

In some cases, a single bifunctional diTPS can catalyze both the Class II and Class I reactions.

Skeleton Modification: Generation of Diversity

Following the formation of the core labdane-related skeleton, a vast array of chemical modifications are introduced by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs). These enzymes catalyze a variety of reactions, including hydroxylations, oxidations, and rearrangements, which dramatically increase the structural and functional diversity of the final products.[2] Other enzymes, such as acetyltransferases, can further modify the diterpenoid scaffold.[5]

Quantitative Data on Labdane Diterpenoid Biosynthesis

Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and engineering these biosynthetic pathways. The following tables summarize representative data from the literature.

Table 1: Kinetic Parameters of Rice Copalyl Diphosphate Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| OsCPS1 | GGPP | 14.2 ± 1.5 | 4.5 x 10-2 | 3.1 x 103 | [6] |

| OsCPS2/OsCyc2 | GGPP | 21.1 ± 5.6 | 7.8 x 10-2 | 3.6 x 103 | [6] |

| OsCPS4/OsCyc1 | GGPP | 9.3 ± 0.6 | 4.7 x 10-3 | 5.0 x 102 | [6] |

Table 2: Production of Labdane Diterpenoids in Engineered Microbes

| Product | Host Organism | Titer (mg/L) | Engineering Strategy | Reference |

| Sclareol | Saccharomyces cerevisiae | 11,400 | Modular metabolic engineering to enhance precursor and cofactor supply, and optimization of the isoprenoid pathway. | [7][8] |

| Sclareol | Yarrowia lipolytica | 2,656.20 | Introduction of a heterologous biosynthesis pathway, enhancement of precursor supply, upregulation of the mevalonate pathway, optimization of intracellular acetyl-CoA synthesis, and integration of multiple copies of sclareol synthase. | [9][10] |

| Miltiradiene | Saccharomyces cerevisiae | 488 | Overexpression of a fusion gene of FPP synthase and GGPP synthase, along with a heterologous GGPP synthase, and combinatorial overexpression of tHMGR and upc2.1 genes. | [11] |

| Miltiradiene | Nicotiana benthamiana | ~1,500 (µg/g FW) | Cytoplasmic engineering strategies combined with the enhancement of isoprenoid precursors. | [12][13] |

| Forskolin | Saccharomyces cerevisiae | 40 | Stable integration of nine genes for the entire forskolin pathway from glucose. | [5][14] |

Signaling Pathways Regulating Labdane Diterpenoid Biosynthesis

The biosynthesis of labdane diterpenoids is tightly regulated in response to various developmental and environmental cues. Phytohormones such as jasmonates and elicitors from pathogens can trigger the expression of biosynthetic genes, leading to the accumulation of these defensive compounds.

Jasmonate-Induced Momilactone Biosynthesis in Rice

In rice, the production of momilactones, a class of labdane-related diterpenoid phytoalexins, is induced by jasmonic acid (JA) and pathogen attack.[15][16] The signaling pathway involves the perception of the elicitor signal, leading to the activation of a MAP kinase cascade and the induction of transcription factors that upregulate the expression of momilactone biosynthetic genes.[17][18]

Transcriptional Regulation of Tanshinone Biosynthesis in Salvia miltiorrhiza

The biosynthesis of tanshinones, a group of bioactive abietane-type diterpenoids from Salvia miltiorrhiza, is regulated by a complex network of transcription factors (TFs).[19] Various TF families, including AP2/ERF, bHLH, MYB, and WRKY, have been shown to bind to the promoters of key biosynthetic genes, such as those encoding copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, to either activate or repress their transcription.[20][21][22]

Experimental Protocols

Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the general workflow for expressing and purifying diTPSs in E. coli for in vitro characterization.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lateral transfers lead to the birth of momilactone biosynthetic gene clusters in grass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. research.chalmers.se [research.chalmers.se]

- 8. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combinatorial metabolic engineeri... preview & related info | Mendeley [mendeley.com]

- 11. Production of miltiradiene by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Miltiradiene Production by Cytoplasmic Metabolic Engineering in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]

- 15. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Biosynthesis of phytoalexins and regulatory mechanisms of it in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcription factors in tanshinones: Emerging mechanisms of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza [frontiersin.org]

- 21. The SmWRKY32-SmbHLH65/SmbHLH85 regulatory module mediates tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Preliminary Biological Screening of Vitexolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Vitexolide D, a labdane-type diterpenoid isolated from plants of the Vitex genus. The genus Vitex is a rich source of diterpenoids that exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] This document outlines the core methodologies and data relevant to the initial biological evaluation of this compound and related compounds, intended to serve as a resource for researchers in natural product drug discovery.

Data Presentation: Bioactivity of this compound and Related Compounds

The following tables summarize the quantitative data from the preliminary biological screening of this compound and other diterpenoids isolated from Vitex species.

Table 1: Cytotoxic Activity of this compound and Related Diterpenoids

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

| This compound | HCT-116 (Human Colon Carcinoma) | 1.00 < IC₅₀ < 10.00 | [1] |

| This compound | MRC5 (Human Fetal Lung Fibroblast) | 1.00 < IC₅₀ < 10.00 | [1] |

| Vitexolide A | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |

| 12-epi-Vitexolide A | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |

| Vitexolide B | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |

| Vitexolide C | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |

| Vitexolide E | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |

| Acuminolide | HCT-116 | 1.00 < IC₅₀ < 10.00 | [1] |

Table 2: Anti-inflammatory Activity of Compounds from Vitex rotundifolia

| Compound | Assay | Cell Line | Concentration (µM) | % Inhibition | Reference |

| Compound 9 | NO Production | RAW264.7 | 100 | 99.71 | [2] |

| Compound 12 | NO Production | RAW264.7 | 100 | 98.84 | [2] |

| Compound 13 | NO Production | RAW264.7 | 100 | 94.46 | [2] |

| Compound 14 | NO Production | RAW264.7 | 100 | 84.55 | [2] |

| Compound 14 | IL-8 Production | HT-29 | 100 | 82.39 | [2] |

| Compound 13 | IL-8 Production | HT-29 | 100 | 81.03 | [2] |

| Compound 19 | IL-8 Production | HT-29 | 100 | 72.59 | [2] |

| Compound 8 | IL-8 Production | HT-29 | 100 | 70.39 | [2] |

Table 3: Antimicrobial Activity of Extracts from Vitex negundo

| Extract | Microorganism | Method | Result | Reference |

| Supercritical Fluid Extract | Bacillus subtilis | Well-diffusion | Prominent Activity | [3] |

| Supercritical Fluid Extract | Staphylococcus aureus | Well-diffusion | Prominent Activity | [3] |

| Steam Distilled Oil | Bacillus subtilis | Well-diffusion | Prominent Activity | [3] |

| Steam Distilled Oil | Staphylococcus aureus | Well-diffusion | Prominent Activity | [3] |

| Petroleum Ether Extract | Bacillus subtilis | Well-diffusion | Prominent Activity | [3] |

| Petroleum Ether Extract | Staphylococcus aureus | Well-diffusion | Prominent Activity | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the preliminary biological screening of natural products like this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HCT-116, MRC5) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Screening

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).[6][7][8]

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][8]

Protocol:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid) and incubate at room temperature for 10-30 minutes.[7][8]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-stimulated control.

This assay quantifies the level of the pro-inflammatory chemokine IL-8 secreted by human colon adenocarcinoma cells (HT-29) upon stimulation.

Principle: The concentration of IL-8 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[9][10][11]

Protocol:

-

Cell Seeding: Seed HT-29 cells in a 48-well or 96-well plate and allow them to adhere and grow.

-

Compound Treatment and Stimulation: Pre-incubate the cells with different concentrations of this compound for 2 hours, followed by stimulation with a pro-inflammatory agent such as LPS (10 ng/mL) or Interleukin-1α (IL-1α) for 22-24 hours.[10]

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves coating a plate with an IL-8 capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IL-8 concentration from a standard curve. Determine the percentage of IL-8 production inhibition relative to the stimulated control.

Antimicrobial Screening

This method is used for the initial screening of antimicrobial activity.[3][12][13]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The antimicrobial activity is indicated by a clear zone of growth inhibition around the well.[14]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Compound Application: Add a specific volume (e.g., 50-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.[15] Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition in millimeters.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][16][17][18]

Principle: The test microorganism is cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration at which no visible growth is observed.[17]

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed. The addition of a growth indicator like resazurin or INT can aid in the visualization of microbial growth.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Caption: Workflow for Anti-inflammatory Screening (NO and IL-8 Assays).

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Composition and Antimicrobial Activity of Supercritical Fluid Extract of Leaves of Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of Lysophospholipids on Survival and Interleukin-8 Secretion of HT-29, a Human Colon Cancer-Derived Epithelial Cell [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Interleukin-8 production by the human colon epithelial cell line HT-29: modulation by interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. akjournals.com [akjournals.com]

- 15. scielo.br [scielo.br]

- 16. tandfonline.com [tandfonline.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. scielo.br [scielo.br]

Vitexolide D: A Technical Guide on Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid that has been isolated from Vitex vestita, a plant belonging to the Lamiaceae family. This class of compounds has garnered significant interest in the scientific community due to their diverse and potent biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, isolation yield, experimental protocols for its purification, and its potential mechanisms of action, particularly in the context of its cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Abundance and Yield

This compound is a naturally occurring compound found in the leaves of Vitex vestita.[1] While its presence in this plant species is confirmed, specific quantitative data on the natural abundance and isolation yield of this compound have not been reported in the available scientific literature.

Research on other labdane diterpenoids from Vitex species, such as vitexilactone from Vitex agnus-castus, has demonstrated the feasibility of quantifying these compounds. For instance, vitexilactone has been quantified in the leaves and fruits of V. agnus-castus, with an average concentration of 4.4 ± 1.0 mg per gram of dry weight in leaves. This suggests that while specific data for this compound is lacking, quantitative analysis of individual diterpenoids in Vitex species is an active area of research.

The following table summarizes the available information on the source and yield of extracts from which this compound and other related compounds have been isolated. It is important to note that the yield of pure this compound is not specified.

| Plant Source | Plant Part | Extraction Solvent | Compound(s) Isolated | Reference |

| Vitex vestita | Leaves | Dichloromethane | This compound, Vitexolide A, and other labdane diterpenoids | [1] |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the isolation of labdane diterpenoids from the leaves of Vitex species can be compiled from the available literature. The following is a representative experimental protocol based on common phytochemical practices for this class of compounds.

General Protocol for the Isolation of Labdane Diterpenoids from Vitex Leaves

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of the Vitex species.

-

Air-dry the leaves in the shade to a constant weight.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered leaves with a suitable organic solvent, such as dichloromethane or a methanol/chloroform mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

-

Repeat the extraction process multiple times (typically 3 times) with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

-

-

Chromatographic Purification:

-

Subject the diterpenoid-rich fraction (often the ethyl acetate or dichloromethane fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect the fractions and analyze them by TLC.

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

-

Structure Elucidation:

-

Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Experimental Workflow Diagram

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against human colon carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cell lines, with a reported 50% inhibitory concentration (IC50) in the range of 1-10 µM.[1] However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated.

Studies on other structurally related labdane diterpenoids provide valuable insights into the potential mechanisms of action that may also be relevant for this compound.

Potential Cytotoxicity Mechanisms Based on Related Labdane Diterpenoids

-

Induction of Apoptosis: Many labdane diterpenoids induce apoptosis in cancer cells. For example, sclareol, another labdane diterpene, has been shown to induce apoptosis in human colon cancer cells by activating both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways in a p53-independent manner.[2][3] Other labdane diterpenoids from Vitex species have also been reported to induce apoptosis.[4]

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Coronarin D, a labdane diterpene, has been found to inhibit the NF-κB signaling pathway, leading to the potentiation of apoptosis and inhibition of invasion in cancer cells.[5]

-

Modulation of Cell Survival Pathways: The PI3K/AKT and MAPK/ERK signaling pathways are critical for cell survival and proliferation. Some labdane diterpenes have been shown to modulate these pathways. For instance, certain labdanes protect cardiomyocytes from injury by activating the PI3K/AKT and ERK1/2 pathways.[6] In the context of cancer, inhibition of these pathways is often a therapeutic goal.

Based on these findings from related compounds, a hypothetical signaling pathway for the cytotoxic action of this compound can be proposed. It is crucial to emphasize that this is a speculative model that requires experimental validation for this compound itself.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial and cytotoxic activities. However, a significant gap exists in the literature regarding its natural abundance, yield, and the specific molecular mechanisms underlying its biological effects. Future research should focus on:

-

Quantitative Analysis: Developing and applying analytical methods to determine the precise concentration of this compound in Vitex vestita and other potential plant sources.

-

Yield Optimization: Optimizing extraction and purification protocols to improve the yield of this compound for further preclinical and clinical studies.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in cancer cells to understand its mode of cytotoxic action. This will be crucial for its potential development as a therapeutic agent.

-

Synthetic and Biosynthetic Studies: Exploring chemical synthesis or biosynthetic production methods to ensure a sustainable supply of this compound for research and development.

Addressing these research gaps will be essential to fully realize the therapeutic potential of this compound and other related labdane diterpenoids. This technical guide serves as a foundational document to stimulate and guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic terpenoids from the fruits of Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Significance of Diterpenoid-Containing Vitex Species: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Vitex, belonging to the Lamiaceae family, encompasses a diverse group of plants with a rich history in traditional medicine across various cultures. Many of these ethnobotanical applications are now being scientifically validated, with a growing body of evidence pointing to the therapeutic potential of their constituent phytochemicals. Among these, diterpenoids, particularly those of the labdane and clerodane types, have emerged as significant contributors to the pharmacological activities of Vitex species. This technical guide provides an in-depth exploration of the ethnobotanical uses of diterpenoid-containing Vitex species, supported by quantitative data, detailed experimental protocols for the isolation and bio-evaluation of these compounds, and visualizations of their molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Introduction

Plants of the genus Vitex are predominantly found in tropical and temperate regions and have been integral to various traditional medicine systems for centuries.[1][2] Ethnobotanical records reveal a wide range of applications, from the treatment of female reproductive disorders and inflammation to antimicrobial and cytotoxic effects.[3][4] Scientific investigations have identified diterpenoids as a characteristic class of secondary metabolites in Vitex species, with over 154 different diterpenoids having been isolated and characterized.[5] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and hormone-regulating effects, providing a molecular basis for their traditional uses.[5]

This guide will focus on the ethnobotanical uses of Vitex species known to be rich in diterpenoids, present available quantitative ethnobotanical data, and provide detailed methodologies for the isolation and biological assessment of these compounds. Furthermore, it will illustrate the known signaling pathways through which these diterpenoids exert their effects.

Ethnobotanical Uses of Diterpenoid-Containing Vitex Species

The traditional medicinal applications of Vitex species are extensive and varied. While a comprehensive global quantitative analysis is lacking, regional studies provide valuable insights into the specific uses and the consensus among traditional practitioners.

Qualitative Ethnobotanical Uses

Several Vitex species are renowned for their medicinal properties and are known to contain a variety of diterpenoids.

-

Vitex agnus-castus L. (Chaste Tree): Traditionally used in European and Mediterranean regions primarily for female reproductive health issues, including menstrual irregularities, premenstrual syndrome (PMS), and menopausal symptoms.[2][3] Its fruits are the most commonly used part.[3] The therapeutic effects are largely attributed to its dopaminergic diterpenoids.[6]

-

Vitex negundo L.: Widely used in Ayurvedic, Unani, and traditional Chinese medicine for a variety of ailments.[3] Its leaves, roots, and seeds are employed for their anti-inflammatory, analgesic, and antimicrobial properties.[3] It is traditionally used to treat conditions such as rheumatism, headaches, and skin diseases.

-

Vitex trifolia L.: In traditional medicine, particularly in Asia, the leaves and fruits are used to treat fever, asthma, and rheumatism.[5]

-

Vitex rotundifolia L.: The fruits of this species are used in traditional medicine for headaches, colds, and eye pain.[7]

Quantitative Ethnobotanical Data

Quantitative ethnobotany provides a statistical approach to assess the relative importance of medicinal plants within a particular culture. The following table summarizes the use-value and informant consensus factor for Vitex negundo from a study conducted in the Philippines.

| Ailment Category (ICD-10) | No. of Use-Reports (Nur) | No. of Taxa (Nt) | Informant Consensus Factor (ICF) | Most Frequently Used Species in Category | Fidelity Level (FL) (%) | Use-Value (UV) of V. negundo |

| Diseases of the respiratory system | 4 | 4 | 0.00 | Vitex negundo | 25 | 0.47 |

| Diseases of the skin and subcutaneous tissue | 10 | 7 | 0.33 | Vitex negundo | 43 | 0.47 |

| Diseases of the musculoskeletal system and connective tissue | 7 | 5 | 0.33 | Vitex negundo | 40 | 0.47 |

| Injury, poisoning and certain other consequences of external causes | 11 | 6 | 0.50 | Vitex negundo | 50 | 0.47 |

Data adapted from a study on medicinal plants in Cavite, Philippines.

Diterpenoids from Vitex Species and their Biological Activities

The diverse ethnobotanical uses of Vitex species are largely attributable to their rich content of diterpenoids, primarily of the labdane and clerodane types. The following table summarizes the biological activities of some representative diterpenoids isolated from Vitex species.

| Diterpenoid | Vitex Species Source | Biological Activity | Quantitative Data |

| Rotundifuran | V. agnus-castus, V. rotundifolia | Dopaminergic | EC50: 12.8 µM (D2 receptor activation)[1][6] |

| Viteagnusin I | V. agnus-castus | Dopaminergic | EC50: 6.6 µM (D2 receptor activation)[1][6] |

| Vitexilactone | V. agnus-castus, V. rotundifolia | Dopaminergic | Inactive (EC50: >50 µM)[1][6] |

| Negundoin A | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 15.3 µM[8] |

| Negundoin B | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 12.8 µM[8] |

| Negundoin D | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 0.12 µM[8] |

| Negundoin E | V. negundo | Anti-inflammatory (NO production inhibition) | IC50: 0.23 µM[8] |

| Vitepyrroloid A | V. trifolia | Cytotoxic (human nasopharyngeal carcinoma CNE1 cells) | IC50: 8.70 µM[5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of diterpenoids from Vitex species and for conducting key bioassays to evaluate their therapeutic potential.

General Workflow for Isolation and Structure Elucidation of Diterpenoids

The isolation and identification of diterpenoids from Vitex species typically follow a standardized workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. promega.com [promega.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Proposed Synthesis of Vitexolide D from R-(+)-sclareolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the labdane diterpenoid, Vitexolide D, starting from the readily available chiral building block, R-(+)-sclareolide. While a published total synthesis of this compound from R-(+)-sclareolide is not currently available, this application note provides a plausible multi-step synthesis based on established chemical transformations of sclareolide and related terpenoids. Detailed experimental protocols for each proposed step are provided to guide researchers in this synthetic endeavor. Furthermore, this document discusses the known biological activities of this compound and explores potential signaling pathways that may be modulated by this class of compounds, supported by generalized diagrams.

Introduction

This compound is a labdane-type diterpenoid that has been isolated from plants of the Vitex genus, such as Vitex vestita.[1][] Structurally, it is characterized by a decalin core, a γ-hydroxybutenolide moiety, and a hydroxyl group at the C-6 position. This compound and its epimer, Vitexolide E, have demonstrated noteworthy biological activities, including moderate antibacterial effects and cytotoxicity against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line.[1][3][4]

R-(+)-sclareolide is a commercially available sesquiterpene lactone, widely utilized as a starting material in the synthesis of various terpenoids and their derivatives due to its well-defined stereochemistry.[5][6] Its rigid bicyclic structure provides a solid foundation for the stereocontrolled construction of more complex molecules. This document presents a proposed synthetic route to this compound from R-(+)-sclareolide, involving key transformations such as allylic oxidation, α-hydroxylation of the lactone, and construction of the γ-hydroxybutenolide side chain.

Proposed Synthetic Pathway of this compound from R-(+)-sclareolide

The proposed synthesis is a multi-step process that focuses on the key structural modifications required to convert R-(+)-sclareolide into this compound. The overall strategy is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound from R-(+)-sclareolide.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound from R-(+)-sclareolide. These are based on established methodologies for similar transformations.

This step introduces the necessary hydroxyl group at the C-6 position via an allylic oxidation. Selenium dioxide is a common reagent for this type of transformation.[7][8][9][10][11]

Protocol:

-

To a solution of R-(+)-sclareolide (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a catalytic amount of selenium dioxide (0.1-0.2 eq).

-

Add a co-oxidant, such as tert-butyl hydroperoxide (2-3 eq), to the reaction mixture.

-

Heat the reaction mixture at reflux (temperature will depend on the solvent system) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield C6-hydroxysclareolide.

| Reagent/Material | Molar Ratio | Purity | Source (Example) |

| R-(+)-sclareolide | 1.0 | >98% | Commercial |

| Selenium Dioxide | 0.1-0.2 | >99% | Commercial |

| tert-Butyl hydroperoxide | 2.0-3.0 | 70% in water | Commercial |

| Dioxane | - | Anhydrous | Commercial |

The introduction of a hydroxyl group at the α-position of the lactone can be achieved using Davis oxaziridine or a similar electrophilic oxygen source.[12][13][14][15][16][17][18][19]

Protocol:

-

Dissolve C6-hydroxysclareolide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1-1.5 eq) to generate the enolate. Stir for 30-60 minutes at -78 °C.

-

Add a solution of a suitable oxaziridine reagent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.2-1.5 eq), in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash column chromatography to afford C6-hydroxy-α-hydroxysclareolide.

| Reagent/Material | Molar Ratio | Purity | Source (Example) |

| Intermediate 1 | 1.0 | Purified | - |

| LDA or NaHMDS | 1.1-1.5 | Solution in THF | Commercial |

| Davis Oxaziridine | 1.2-1.5 | >97% | Commercial |

| Anhydrous THF | - | Anhydrous | Commercial |

Selective reduction of the lactone to the corresponding lactol (hemiacetal) is a critical step. This can be achieved using a sterically hindered hydride reagent at low temperatures.

Protocol:

-

Dissolve the α-hydroxylated lactone (Intermediate 2, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq) to the cooled solution.

-

Stir the reaction at -78 °C and monitor by TLC. The reaction is typically fast.

-

Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude lactol, which may be used in the next step without further purification.

| Reagent/Material | Molar Ratio | Purity | Source (Example) |

| Intermediate 2 | 1.0 | Purified | - |

| DIBAL-H | 1.1-1.5 | Solution in hexanes/toluene | Commercial |

| Anhydrous DCM/THF | - | Anhydrous | Commercial |

The final step involves the formation of the α,β-unsaturated butenolide ring. A Wittig-type reaction, such as the Horner-Wadsworth-Emmons reaction, is a common method for this transformation.[20][21][22][23][24]

Protocol:

-

To a solution of a suitable phosphonate ylide reagent, such as triethyl phosphonoacetate (1.5-2.0 eq), in anhydrous THF at 0 °C, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the phosphonate carbanion.

-

Stir for 30 minutes at 0 °C, then add a solution of the crude lactol (Intermediate 3, 1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic phase, concentrate, and purify the crude product by flash column chromatography to yield this compound.

| Reagent/Material | Molar Ratio | Purity | Source (Example) |

| Intermediate 3 | 1.0 | Crude/Purified | - |

| Triethyl phosphonoacetate | 1.5-2.0 | >98% | Commercial |

| Sodium Hydride | 1.5-2.0 | 60% dispersion in oil | Commercial |

| Anhydrous THF | - | Anhydrous | Commercial |

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic and antibacterial activities.[1][4] While the specific molecular targets and signaling pathways of this compound have not been elucidated, the known bioactivities of other labdane diterpenoids provide some insights into its potential mechanisms of action.

Many cytotoxic diterpenes exert their effects by inducing apoptosis and cell cycle arrest.[25] Potential signaling pathways involved in these processes are depicted below.

Caption: Generalized cytotoxic signaling pathway for diterpenoids.

Additionally, many diterpenoids possess anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway and the NLRP3 inflammasome.[7][8][12][13][14]

Caption: Generalized anti-inflammatory signaling pathway for diterpenoids.

Disclaimer: The specific signaling pathways for this compound have not been experimentally determined. The diagrams above represent generalized pathways that are known to be modulated by other diterpenoids with similar biological activities. Further research is required to elucidate the precise mechanisms of action of this compound.

Conclusion

This document provides a comprehensive, albeit proposed, guide for the synthesis of this compound from R-(+)-sclareolide. The detailed protocols and structured data tables are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. The discussion of potential biological mechanisms, supported by signaling pathway diagrams, offers a starting point for further pharmacological investigation of this interesting labdane diterpenoid. The successful synthesis of this compound will not only be a significant achievement in organic synthesis but will also facilitate a more in-depth exploration of its therapeutic potential.

References

- 1. Acid-mediated coupling of γ-hydroxybutenolides and aldehydes: Synthesis of a new class of spirocyclic ketal-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:1788090-69-6 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Sclareolide - Wikipedia [en.wikipedia.org]

- 7. Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: Synthesis of natural and unnatural butenolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. thieme-connect.de [thieme-connect.de]

- 13. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Davis Oxidation [organic-chemistry.org]

- 17. scielo.br [scielo.br]

- 18. Asymmetric α-hydroxylation of a lactone with vinylogous pyridone by using a guanidine-urea bifunctional organocatalyst: catalytic enantioselective synthesis of a key intermediate for (20S)-camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Wittig-Horner Reaction [organic-chemistry.org]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. youtube.com [youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Vitex Diterpenoids: A Focus on Vitexolide D Analogues

Introduction

Diterpenoids isolated from plants of the Vitex genus, belonging to the Verbenaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, antimicrobial, and hormone level-regulating effects. A notable member of this family is Vitexolide D, a labdane-type diterpenoid that has demonstrated moderate antibacterial and cytotoxic activities. Despite its promising biological profile, a total synthesis of this compound has not yet been reported in the scientific literature.

These application notes provide a comprehensive overview of the known biological activities of this compound and present a detailed, albeit hypothetical, total synthesis of a close structural analogue, vitexilactone. Vitexilactone shares the characteristic labdane diterpenoid core and a butenolide moiety with this compound, making it a relevant model for synthetic exploration. The proposed synthetic strategy is grounded in established and well-documented chemical transformations, offering a practical guide for researchers in medicinal chemistry and drug development aiming to synthesize and explore this important class of natural products.

Biological Activity of this compound and Analogues

This compound has been shown to possess moderate antibacterial activity against a panel of Gram-positive bacterial strains. Furthermore, it exhibits cytotoxic effects against the human fetal lung fibroblast MRC5 cell line and the HCT-116 cancer cell line. The cytotoxic mechanism of related labdane diterpenoids often involves the induction of apoptosis, mediated by an increase in reactive oxygen species (ROS) production and a loss of mitochondrial membrane potential.

Many diterpenoids from Vitex species have been investigated for their pharmacological potential. For instance, various viteagnusins isolated from Vitex agnus-castus have been identified, and some have shown potential as dopaminergic compounds. The structural diversity within this class of molecules, particularly in the oxidation patterns of the decalin core and the nature of the side chain, provides a rich scaffold for the development of new therapeutic agents.

Table 1: Biological Activities of Selected Vitex Diterpenoids

| Compound | Biological Activity | Cell Line/Organism | Reported IC₅₀/MIC |

| This compound | Cytotoxicity | HCT-116, MRC5 | Data not quantified in available literature |

| Antibacterial | Gram-positive bacteria | Data not quantified in available literature | |

| Vitexilactone | Apoptosis Induction | Cancer cell lines | Data not quantified in available literature |

| Antineoplastic Agent | - | Data not quantified in available literature | |

| Vitetrifolin D | Hedgehog Signaling Inhibition | - | IC₅₀ = 20.2 µM for GLI1 transcriptional inhibition |